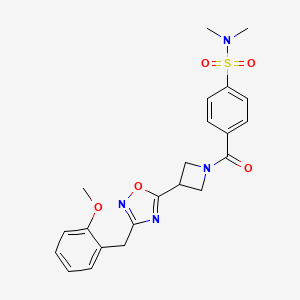
4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that belongs to the oxadiazole class of compounds. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.48 g/mol
Structural Features
The compound features:
- An oxadiazole ring , which is known for its biological activity.
- A sulfonamide group , contributing to its pharmacological properties.
- A methoxybenzyl group , enhancing lipophilicity and potentially influencing bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors in biological pathways. Compounds with similar structures have shown promise in various therapeutic areas:
- Monoamine Oxidase Inhibition :
-
Antimicrobial Activity :
- The sulfonamide moiety is traditionally associated with antimicrobial properties. Research indicates that compounds containing sulfonamide groups exhibit antibacterial effects against a range of pathogens.
Pharmacological Studies
Several studies have explored the pharmacological properties of oxadiazole derivatives:
- Neuroprotective Effects : Compounds structurally similar to the target molecule have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Anticancer Activity : Some oxadiazole derivatives show cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Study on Neurodegenerative Diseases :
-
Antimicrobial Efficacy :
- In vitro tests showed that related sulfonamide compounds inhibited bacterial growth in various strains, including Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in treating bacterial infections.
Table 1: Summary of Biological Activities
属性
IUPAC Name |
4-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-25(2)32(28,29)18-10-8-15(9-11-18)22(27)26-13-17(14-26)21-23-20(24-31-21)12-16-6-4-5-7-19(16)30-3/h4-11,17H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPVQHARJZERR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














